molecular formula C14H14N2O2S4 B2741483 5-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 1396867-51-8

5-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2741483
CAS No.: 1396867-51-8
M. Wt: 370.52
InChI Key: FSTBZPQKWUQGHF-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 2. The thiazole is further functionalized with a methylene-linked thiophene-2-sulfonamide group. Its synthesis likely involves cyclocondensation and sulfonylation steps analogous to methods described for structurally related compounds .

Properties

IUPAC Name

5-methyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S4/c1-9-5-6-13(20-9)22(17,18)15-8-12-10(2)16-14(21-12)11-4-3-7-19-11/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTBZPQKWUQGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiophene core with a thiazole moiety, which is known for its diverse biological activities. Its molecular formula is C14H12N4O2S3C_{14}H_{12}N_4O_2S_3, and it has a molecular weight of approximately 316.4 g/mol. The presence of heteroatoms such as nitrogen and sulfur contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiazole and thiophene rings have shown significant activity against various pathogens, including multidrug-resistant strains.

CompoundMIC (µg/mL)Activity Type
7b0.22 - 0.25Antimicrobial
Control (Ciprofloxacin)2.0Antimicrobial

In a study evaluating various derivatives, compound 7b exhibited remarkable efficacy against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL, outperforming standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that thiazole-containing compounds could induce apoptosis in breast cancer cells by activating specific signaling pathways.

The proposed mechanisms of action for the biological activities of this class of compounds include:

  • DNA Gyrase Inhibition : Compounds similar to this compound have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), contributing to their antimicrobial properties .
  • Biofilm Formation Inhibition : These compounds also exhibit the ability to disrupt biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance .

Case Studies

  • Antimicrobial Evaluation : A series of thiazole/thiophene derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial strains. The results indicated that these compounds not only inhibited growth but also showed significant biofilm disruption capabilities .
  • Anticancer Properties : In vitro studies on cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability and induce apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Thiazole Core : Essential for kinase binding; methylation at position 4 enhances metabolic stability .
  • Sulfonamide Group : Critical for hydrogen bonding with kinase ATP pockets (e.g., CDK9 inhibition in ) .
  • Thiophene vs. Phenyl : Thiophene’s lower aromaticity may reduce π-π stacking but improve solubility compared to phenyl-substituted analogues .

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